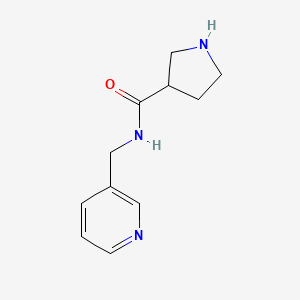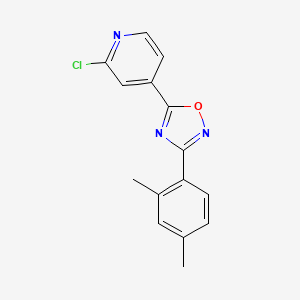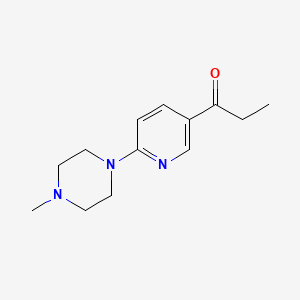
5-(3-Bromobenzyl)-2-morpholinothiazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Bromobenzyl)-2-morpholinothiazol-4-amine is a synthetic organic compound that features a thiazole ring substituted with a bromobenzyl group and a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromobenzyl)-2-morpholinothiazol-4-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction using 3-bromobenzyl bromide.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction with morpholine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-(3-Bromobenzyl)-2-morpholinothiazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
5-(3-Bromobenzyl)-2-morpholinothiazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 5-(3-Bromobenzyl)-2-morpholinothiazol-4-amine involves its interaction with specific molecular targets. The bromobenzyl group may facilitate binding to hydrophobic pockets in proteins, while the thiazole and morpholine rings can interact with other functional groups. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
5-(3-Bromobenzyl)-2-morpholinothiazol-4-amine: Unique due to the combination of the bromobenzyl, thiazole, and morpholine moieties.
4-(3-Bromobenzyl)-5-hydroxyisoxazol-3-yl]benzoic acid: Similar in having a bromobenzyl group but differs in the core structure.
N-(3-bromobenzyl) noscapine: Another compound with a bromobenzyl group but with a different core structure.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C14H16BrN3OS |
|---|---|
分子量 |
354.27 g/mol |
IUPAC名 |
5-[(3-bromophenyl)methyl]-2-morpholin-4-yl-1,3-thiazol-4-amine |
InChI |
InChI=1S/C14H16BrN3OS/c15-11-3-1-2-10(8-11)9-12-13(16)17-14(20-12)18-4-6-19-7-5-18/h1-3,8H,4-7,9,16H2 |
InChIキー |
XRKIXEVIGBFCIC-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NC(=C(S2)CC3=CC(=CC=C3)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


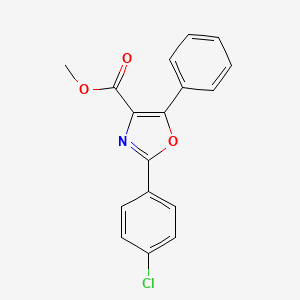
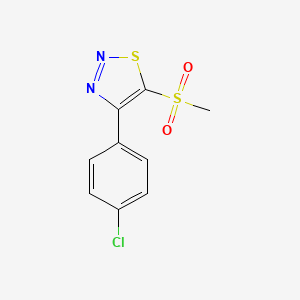
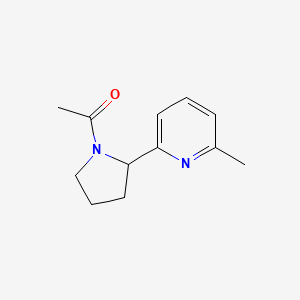

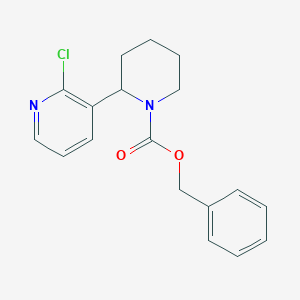

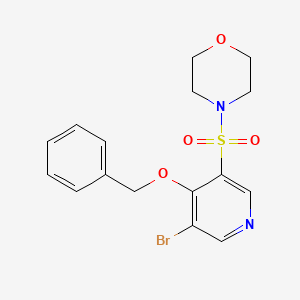
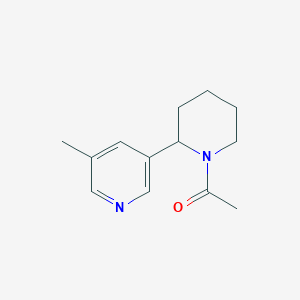
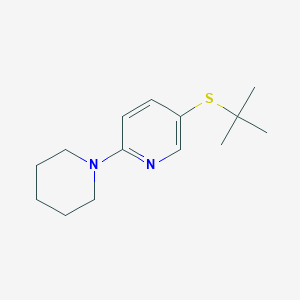
![4-(3,4,5,6-Tetrahydro-[2,3'-bipyridin]-2'-yl)morpholine](/img/structure/B11800521.png)
